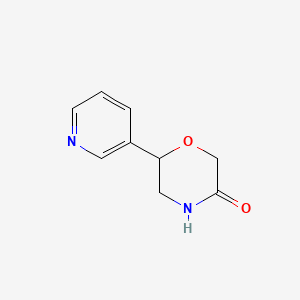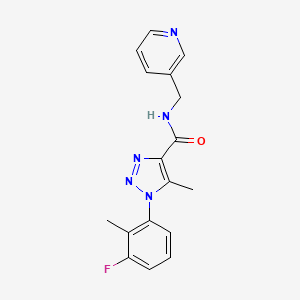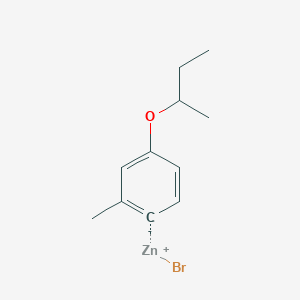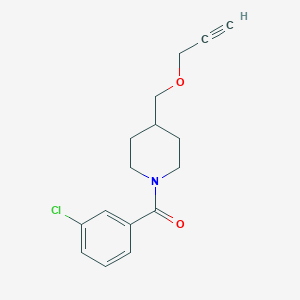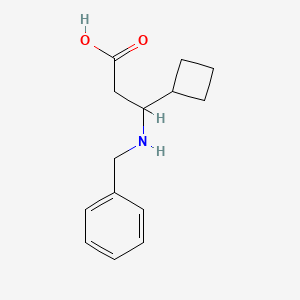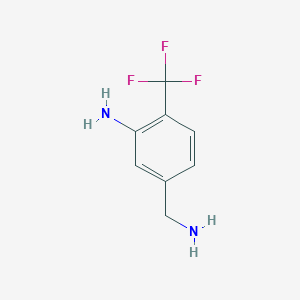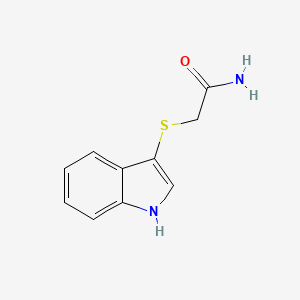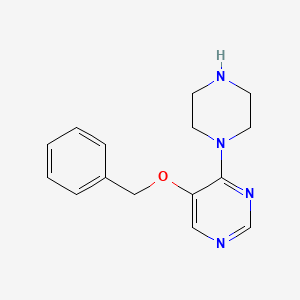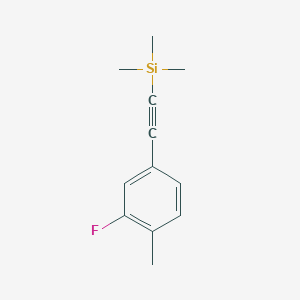![molecular formula C21H19BrFNO5 B14870012 (4Z)-5-(3-bromophenyl)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-1-(3-hydroxypropyl)pyrrolidine-2,3-dione](/img/structure/B14870012.png)
(4Z)-5-(3-bromophenyl)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-1-(3-hydroxypropyl)pyrrolidine-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-bromophenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(3-hydroxypropyl)-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that includes multiple functional groups such as bromophenyl, fluoro-methoxybenzoyl, hydroxy, and hydroxypropyl
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-bromophenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(3-hydroxypropyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Bromophenyl Group: This step can be achieved through a Suzuki coupling reaction, where a bromophenyl boronic acid reacts with a halogenated pyrrole derivative.
Addition of the Fluoro-Methoxybenzoyl Group: This can be introduced via Friedel-Crafts acylation, where the pyrrole reacts with a fluoro-methoxybenzoyl chloride in the presence of a Lewis acid catalyst.
Hydroxylation and Hydroxypropylation: The hydroxyl groups can be introduced through selective oxidation reactions, and the hydroxypropyl group can be added via nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, to form ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology and Medicine
In biology and medicine, the compound’s potential bioactivity makes it a candidate for drug development. Its multiple functional groups may interact with biological targets, leading to potential therapeutic effects.
Industry
In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 5-(3-bromophenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(3-hydroxypropyl)-1H-pyrrol-2(5H)-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level, potentially affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
5-(3-bromophenyl)-4-(3-fluorobenzoyl)-3-hydroxy-1-(3-hydroxypropyl)-1H-pyrrol-2(5H)-one: Similar structure but lacks the methoxy group.
5-(3-bromophenyl)-4-(3-methoxybenzoyl)-3-hydroxy-1-(3-hydroxypropyl)-1H-pyrrol-2(5H)-one: Similar structure but lacks the fluoro group.
Uniqueness
The presence of both fluoro and methoxy groups in 5-(3-bromophenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(3-hydroxypropyl)-1H-pyrrol-2(5H)-one makes it unique compared to its analogs. These groups can significantly influence the compound’s reactivity and interactions, making it a valuable compound for various applications.
特性
分子式 |
C21H19BrFNO5 |
|---|---|
分子量 |
464.3 g/mol |
IUPAC名 |
(4Z)-5-(3-bromophenyl)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-1-(3-hydroxypropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H19BrFNO5/c1-29-16-7-6-13(11-15(16)23)19(26)17-18(12-4-2-5-14(22)10-12)24(8-3-9-25)21(28)20(17)27/h2,4-7,10-11,18,25-26H,3,8-9H2,1H3/b19-17- |
InChIキー |
ANOCNGINXIJJFR-ZPHPHTNESA-N |
異性体SMILES |
COC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCO)C3=CC(=CC=C3)Br)/O)F |
正規SMILES |
COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCO)C3=CC(=CC=C3)Br)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-5,5-dimethyl-3-oxohexanenitrile](/img/structure/B14869945.png)

